ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate is a heterocyclic compound that contains a triazine ring substituted with a thiophene ring, an ethyl ester group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Esterification: The carboxylic acid group on the triazine ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Amination: The isopropylamino group can be introduced through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Thiophene sulfoxides and thiophene sulfones.
Reduction: Dihydrotriazines.
Substitution: N-substituted triazine derivatives.
Scientific Research Applications
Ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic activities such as anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound can be used in the development of novel materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, thereby exerting its effects.
Comparison with Similar Compounds
Ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate can be compared with other similar compounds such as:
Ethyl 5-[(methylamino)-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate: This compound has a methylamino group instead of an isopropylamino group, which may affect its reactivity and biological activity.
Ethyl 5-[(propan-2-yl)amino]-3-(phenyl)-1,2,4-triazine-6-carboxylate: This compound has a phenyl ring instead of a thiophene ring, which may influence its electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(propan-2-ylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-19-13(18)10-12(14-8(2)3)15-11(17-16-10)9-6-5-7-20-9/h5-8H,4H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQZRXJXYICFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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